molecular formula C13H6Cl4N2 B13676409 6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13676409
M. Wt: 332.0 g/mol
InChI Key: CEPJOUHMYQOZGA-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with 2,3-dichloropyridine in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control of reaction conditions and reduce the overall reaction time .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis or cell wall formation. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
  • 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H6Cl4N2

Molecular Weight

332.0 g/mol

IUPAC Name

6,8-dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H6Cl4N2/c14-8-4-11(17)13-18-12(6-19(13)5-8)7-1-2-9(15)10(16)3-7/h1-6H

InChI Key

CEPJOUHMYQOZGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN3C=C(C=C(C3=N2)Cl)Cl)Cl)Cl

Origin of Product

United States

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